

MS6105: A PROTAC-Mediated Approach to Lactate Dehydrogenase Degradation for Cancer Therapy

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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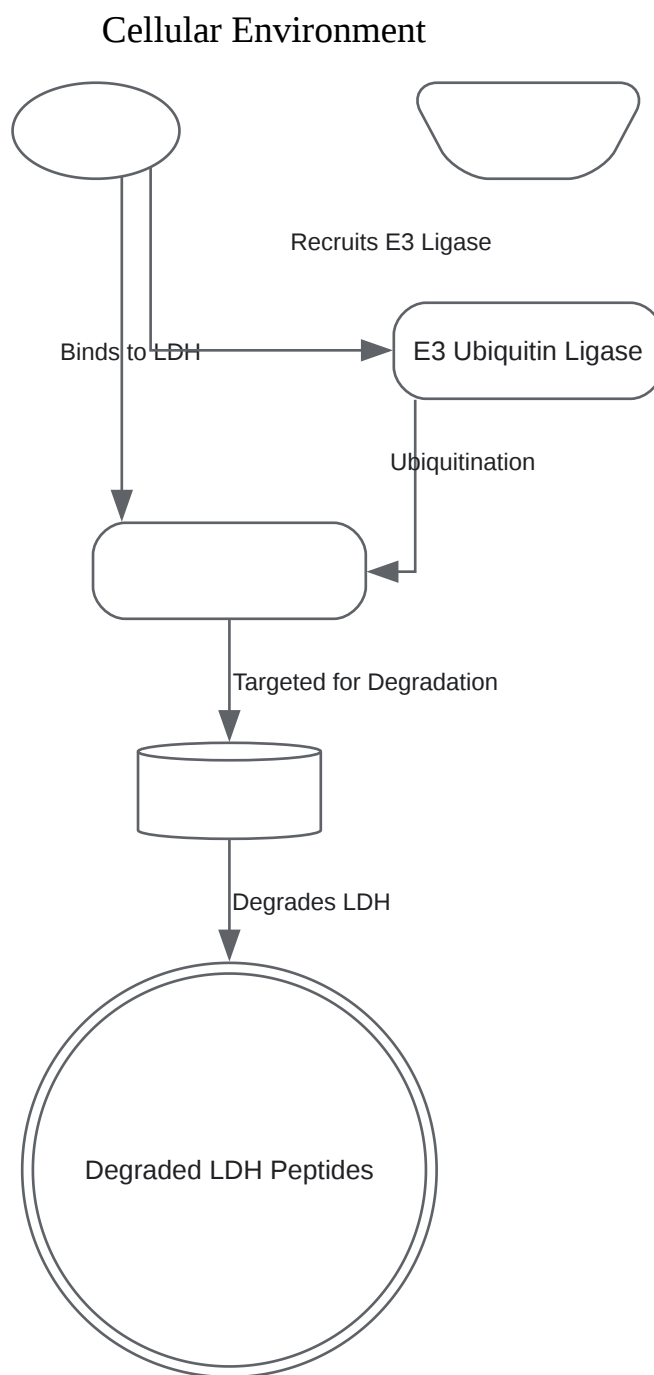
Introduction

MS6105 is a novel therapeutic agent that represents a significant advancement in the targeting of lactate dehydrogenase (LDH), a key enzyme in cellular metabolism. Unlike traditional small molecule inhibitors that aim to block the active site of an enzyme, **MS6105** is a proteolysis-targeting chimera (PROTAC). This engineered molecule does not inhibit LDH directly but instead flags it for destruction by the cell's own protein disposal machinery. Specifically, **MS6105** effectively induces the degradation of both major LDH subunits, LDHA and LDHB, through the ubiquitin-proteasome system.[1] This unique mechanism of action offers a new strategy for combating cancers, such as pancreatic cancer, that are heavily reliant on glycolysis for their growth and proliferation.[2][3]

Core Mechanism of Action

MS6105 operates as a bifunctional molecule. One end of the molecule binds to the lactate dehydrogenase enzyme, while the other end recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of LDH, marking it for degradation by the proteasome. This process leads to a significant reduction in the total cellular levels of both LDHA and LDHB.[4]

The mechanism can be visualized as a three-step process:



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Caption: Mechanism of **MS6105**-mediated LDH degradation.

Quantitative Efficacy of MS6105

The potency of **MS6105** has been quantified in pancreatic cancer cell lines, demonstrating its ability to induce the degradation of LDH and inhibit cell growth.

Parameter	Cell Line	Value	Subunit(s) Targeted	Reference
DC50	PANC1	38 nM	LDHA	[1]
PANC1	74 nM	LDHB	[1]	
GI50	PANC1	16.1 μ M	N/A	[1]
MiaPaca2	12.2 μ M	N/A	[1]	
Dmax	PANC1	93 \pm 2.6%	LDHA	[4]

Experimental Protocols

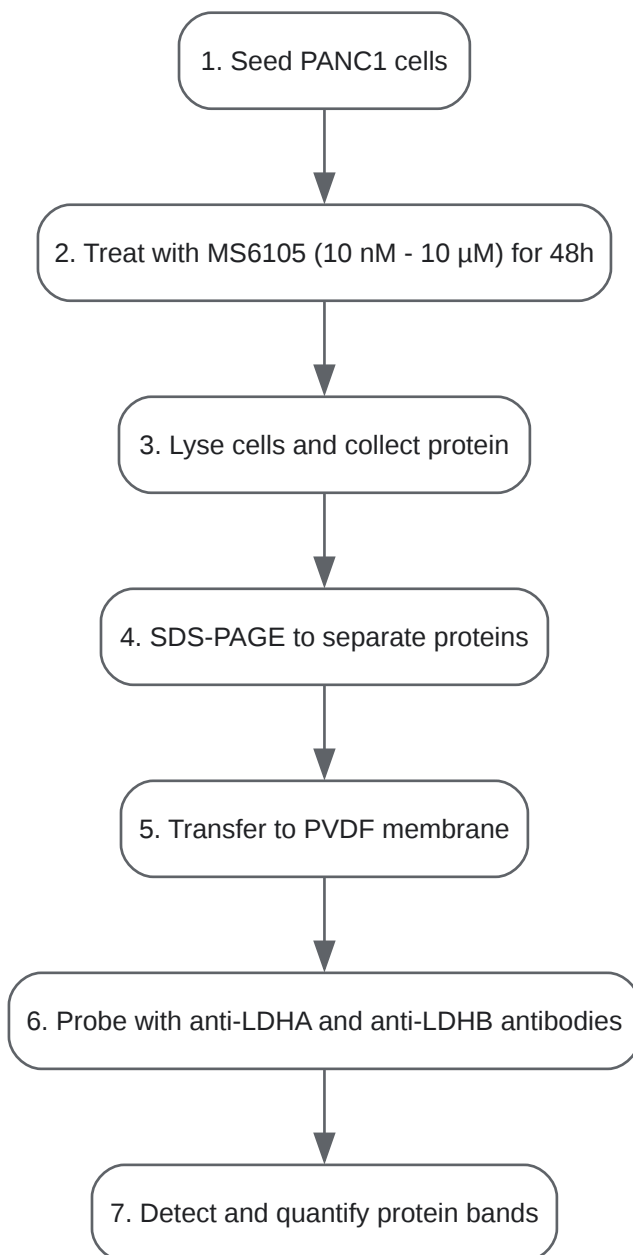
The following are summaries of the key experimental protocols used to characterize the activity of **MS6105**.

Cell Culture

PANC1 and MiaPaca2 pancreatic cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for LDH Degradation

Experimental Workflow



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Caption: Western Blotting workflow for LDH degradation analysis.

Protocol:

- PANC1 cells are seeded in 6-well plates and allowed to adhere overnight.

- The cells are then treated with varying concentrations of **MS6105** (e.g., 10 nM to 10 μ M) for a specified period (e.g., 48 hours).^[1]
- Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated with primary antibodies specific for LDHA and LDHB overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Cell Proliferation Assay (GI50 Determination)

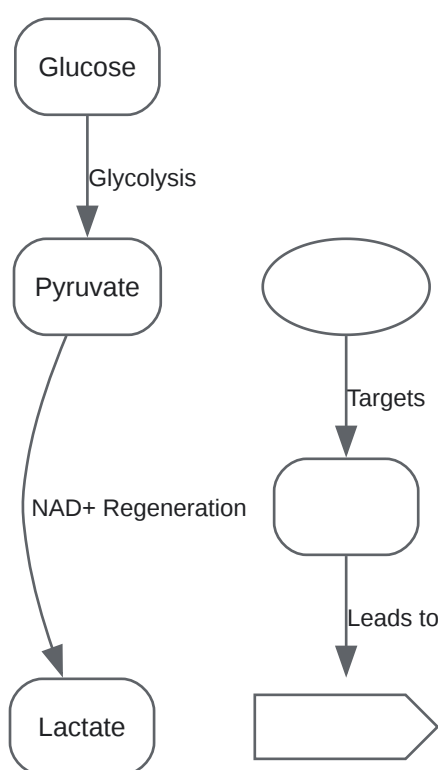
Protocol:

- PANC1 or MiaPaca2 cells are seeded in 96-well plates at a specified density.
- After 24 hours, cells are treated with a range of **MS6105** concentrations (e.g., 0.1 μ M to 1 μ M) for 48 hours.^[1]
- Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response data to a nonlinear regression curve.

Signaling Pathway Context

Lactate dehydrogenase plays a critical role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By catalyzing the conversion of pyruvate to lactate, LDH allows for the regeneration of NAD⁺ necessary to sustain high rates of glycolysis. The degradation of LDH by **MS6105** disrupts this process, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cell death.[5]

Glycolytic Pathway and Effect of MS6105



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degradar for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abmole.com [abmole.com]
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